N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide
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Description
N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C10H13ClN2O2S and its molecular weight is 260.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the N-terminal methionine from nascent proteins .
Mode of Action
Compounds with similar structures, such as benzimidazoles, n-phenylcarbamates, and benzamides, are known to inhibit microtubule assembly by binding to β-tubulin . This interaction disrupts the normal function of microtubules, leading to various downstream effects.
Biochemical Pathways
Related compounds have been shown to inhibit gpx4 (glutathione peroxidase 4), which plays a significant role in protecting cells from oxidative damage .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Action Environment
The action, efficacy, and stability of N’-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide can be influenced by various environmental factors. For instance, acetylation reactions involving similar compounds have been successfully carried out in environmentally benign brine solution . This suggests that the compound’s action might be influenced by the pH, temperature, and ionic strength of its environment.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c1-3-7-4-8(16-6(7)2)10(15)13-12-9(14)5-11/h4H,3,5H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNAVESLKQKKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)NNC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.